Ribosylpurine

Description

Historical Context and Discovery

The discovery of this compound traces back to systematic investigations of bioactive compounds in fungal organisms during the mid-20th century. The compound was first isolated from the mushroom species Clitocybe nebularis, where it was identified as the primary active principle responsible for the organism's antimicrobial properties. Ehrenberg and colleagues conducted the initial chemical characterization of Clitocybe nebularis, identifying this compound as one of its characteristic metabolites. Subsequently, Löfgren and Lüning in 1953 successfully isolated this compound from Clitocybe nebularis as an antibiotic compound demonstrating potent activity against various mycobacteria including Mycobacterium phlei, Mycobacterium avium, Mycobacterium tuberculosis, and Brucella abortus.

The historical significance of this compound's discovery extends beyond its initial identification, as it represented one of the earliest examples of a naturally occurring purine nucleoside with demonstrated biological activity. Gordon and Brown further characterized the compound's antimicrobial properties in 1956, establishing its role as a bacteriostatic agent. The discovery sparked interest in investigating other fungal species for similar compounds, leading to the identification of this compound in Streptomyces species and other microorganisms. This historical progression of discovery established this compound as a significant compound in the field of natural product chemistry and antimicrobial research.

The compound's historical importance is also reflected in its contribution to understanding purine metabolism pathways. Early research demonstrated that this compound exhibited selective activity against bacteria, providing insights into the mechanisms by which purine nucleosides interact with cellular processes. These initial findings laid the groundwork for subsequent investigations into the compound's structure-activity relationships and its potential applications in biochemical research.

Nomenclature and Chemical Identity

This compound is known by several scientific names and synonyms that reflect its chemical structure and biological origins. The International Union of Pure and Applied Chemistry designation recognizes the compound as 2-(hydroxymethyl)-5-purin-9-yloxolane-3,4-diol, while it is commonly referred to by its simpler name, this compound. Alternative nomenclature includes purinosine, which emphasizes its nucleoside nature, and 9-purine ribonucleoside, highlighting the specific glycosidic linkage between the purine base and ribose sugar.

The compound is also widely known as nebularine, a name derived from its original source, Clitocybe nebularis. Additional synonyms include N-D-ribosylpurine, purine nucleoside, and purine riboside, each emphasizing different aspects of its chemical structure. The Chemical Abstracts Service has assigned the registry number 550-33-4 to this compound, providing a unique identifier for the compound in chemical databases.

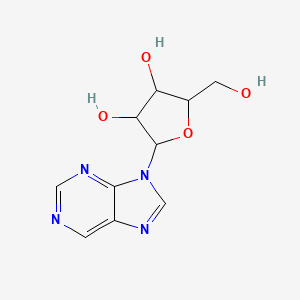

The molecular formula of this compound is C₁₀H₁₂N₄O₄, with a molecular weight of 252.23 grams per mole. The compound's structure consists of a purine base (C₅H₄N₄) linked to a ribose sugar (C₅H₁₀O₅) through a β-N-glycosidic bond at the N9 position of the purine ring. This structural arrangement classifies this compound as a β-D-ribofuranoside, indicating the specific stereochemical configuration of the glycosidic linkage.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂N₄O₄ |

| Molecular Weight | 252.23 g/mol |

| Chemical Abstracts Service Number | 550-33-4 |

| International Union of Pure and Applied Chemistry Name | 2-(hydroxymethyl)-5-purin-9-yloxolane-3,4-diol |

| Primary Synonyms | This compound, Nebularine, Purinosine |

Classification within Purine Nucleoside Biochemistry

This compound occupies a unique position within purine nucleoside biochemistry as the simplest member of this important class of biomolecules. The compound is classified as a purine ribonucleoside, distinguished by its lack of amino or other functional groups on the purine base, which sets it apart from more complex nucleosides such as adenosine and guanosine. This structural simplicity makes this compound particularly valuable for studying fundamental nucleoside properties and interactions without the confounding effects of additional functional groups.

Within the broader context of nucleoside metabolism, this compound serves as both a substrate and product of various enzymatic reactions. The compound is recognized by purine nucleosidase, an enzyme that catalyzes the hydrolysis of purine nucleosides to yield the corresponding purine base and ribose sugar. The enzymatic reaction follows the general equation: purine nucleoside + water yields ribose + purine base. This enzymatic activity places this compound within the purine salvage pathway, where it can contribute to the cellular pool of purine bases available for nucleotide synthesis.

The compound's classification extends to its role in purine de novo biosynthesis pathways. While this compound itself is not a direct intermediate in the classical purine biosynthesis pathway that leads to inosine monophosphate formation, it represents an important model compound for understanding the fundamental chemistry of purine-ribose interactions. The biosynthesis of purine nucleotides typically begins with phosphoribosyl pyrophosphate, which undergoes a series of enzymatic modifications to build the purine ring system directly on the ribose phosphate backbone.

This compound also demonstrates significant interactions with various purine-metabolizing enzymes, including adenosine deaminase, where it functions as a competitive inhibitor. This inhibitory activity has made this compound valuable as a research tool for investigating adenosine deaminase function and regulation. The compound's ability to interact with multiple enzymes in purine metabolism pathways underscores its importance in understanding the complex regulatory networks that govern cellular nucleotide homeostasis.

Biological Occurrence and Natural Sources

This compound occurs naturally in a diverse range of biological systems, with its most well-documented sources being fungal organisms and certain bacterial species. The primary natural source of this compound is the mushroom Clitocybe nebularis, also known by its synonym Lepista nebularis, commonly called the clouded agaric or cloud funnel. This abundant gilled fungus appears in both conifer-dominated forests and broad-leaved woodland across Europe and North America, typically fruiting from mid to late autumn.

The fungal production of this compound appears to be related to the organism's antimicrobial defense mechanisms. Research has demonstrated that Clitocybe nebularis produces this compound as part of a complex mixture of bioactive compounds that includes phenylacetic acid, purine, uridine, adenine, uracil, benzoic acid, and mannitol. The concentration and distribution of this compound within the fruiting bodies of Clitocybe nebularis suggest that it plays a significant role in the mushroom's chemical ecology and defense against pathogenic microorganisms.

Beyond fungal sources, this compound has been identified in various bacterial species, particularly within the genus Streptomyces. Streptomyces yokosukanensis strain 25520 has been specifically studied for its ability to produce this compound, and research has shown that this organism can metabolize related purine compounds such as inosine, although the conversion efficiency to this compound is relatively low at approximately 0.29 percent. The bacterial production of this compound appears to be part of broader purine metabolism pathways, with studies identifying fourteen different carbon-14 labeled purine bases, ribosides, and ribotides in Streptomyces yokosukanensis cultures.

The natural occurrence of this compound extends to its presence in other mushroom species within the Tricholomataceae family. Investigations of related species have revealed varying concentrations of this compound and structurally similar compounds, suggesting that purine nucleoside production may be a conserved metabolic trait within certain fungal lineages. The ecological significance of this compound production in these organisms remains an active area of research, with evidence suggesting roles in antimicrobial defense, chemical communication, and metabolic regulation.

| Natural Source | Organism Classification | Geographic Distribution | Reported Concentration |

|---|---|---|---|

| Clitocybe nebularis | Basidiomycota, Agaricales | Europe, North America | Primary constituent |

| Streptomyces yokosukanensis | Actinobacteria, Actinomycetales | Laboratory strains | Low conversion (0.29%) |

| Related Tricholomataceae | Basidiomycota, Agaricales | Temperate forests | Variable concentrations |

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-5-purin-9-yloxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O4/c15-2-6-7(16)8(17)10(18-6)14-4-13-5-1-11-3-12-9(5)14/h1,3-4,6-8,10,15-17H,2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWXACSTFXYYMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862174 | |

| Record name | 9-Pentofuranosyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nebularine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029956 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

100 mg/mL | |

| Record name | Nebularine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029956 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7595-44-0, 550-33-4 | |

| Record name | NSC407734 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407734 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nebularine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nebularine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029956 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

182 - 183 °C | |

| Record name | Nebularine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029956 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Comparison with Similar Compounds

6-Mercaptopurine (6-MP) and 6-Thioguanine (6-TG)

These thiopurine analogs share structural similarities with ribosylpurine but differ in functional groups at the C6 position (sulfhydryl or thiol groups).

Key Findings :

- This compound gold complexes (e.g., Complex 6) exhibit higher cellular uptake than 6-MP and 6-TG, likely due to the lipophilic phosphane ligands enhancing membrane permeability .

- Despite lower intrinsic cytotoxicity (IC₅₀ ~3.5 µM vs. 5–20 µM for thiopurines), this compound complexes induce dual G1/S phase arrest , contrasting with the singular G1 arrest by 6-MP/6-TG .

- All compounds elevate ROS levels, but this compound’s gold(I) backbone enhances thioredoxin reductase (TrxR) inhibition , a critical target in redox-sensitive cancers .

Cytarabine (Ara-C)

A pyrimidine nucleoside analog with a ribose sugar modified at the 2' position (arabinoside).

Key Findings :

Auranofin and Gold(I) Complexes

Auranofin, a clinical gold(I) complex, shares mechanistic similarities with this compound-gold(I) derivatives.

| Parameter | This compound (Complex 5) | Auranofin |

|---|---|---|

| IC₅₀ (HCT-116 cells) | 0.2–1.0 µM | 0.5–2.0 µM |

| Selectivity | High (HDFa IC₅₀ >10 µM) | Low (toxic to non-cancer cells) |

| Target | TrxR, microtubules | TrxR, NF-κB |

Key Findings :

- This compound Complex 5 demonstrates superior selectivity for cancer cells (e.g., HCT-116 IC₅₀ = 0.2 µM vs. HDFa IC₅₀ >10 µM), outperforming auranofin .

- Both inhibit TrxR, but this compound complexes additionally disrupt microtubule polymerization , akin to taxanes but without multidrug resistance (MDR) pump susceptibility .

Structural-Activity Relationships (SAR)

- N9 Ribose Modification : this compound’s ribose moiety enhances DNA/RNA binding affinity compared to deoxyribose analogs (e.g., 9-deazapurine), improving cytotoxicity .

- C2 Substitution : Introduction of 2-NH₂ groups (Complex 5) boosts activity by facilitating hydrogen bonding with DNA base pairs .

- Gold(I) Coordination : The Au-S bond in this compound complexes stabilizes the compound intracellularly and amplifies TrxR inhibition via sulfur-gold interactions .

Preparation Methods

De Novo Purine Biosynthesis

The de novo pathway constructs the purine ring directly on 5-phosphoribosyl-1-pyrophosphate (PRPP), a ribose-5-phosphate derivative. PRPP synthetase catalyzes the conversion of ribose-5-phosphate (from the pentose phosphate pathway) to PRPP using ATP, with intracellular phosphate levels modulating enzyme activity. During S-phase, PRPP concentration increases 3.2-fold, driving purine synthesis rates up by 5.0-fold.

The pathway proceeds through 11 enzymatic steps, with amidophosphoribosyl transferase committing PRPP to purine synthesis by replacing its pyrophosphate group with glutamine’s amide nitrogen. Intermediate products remain enzyme-bound until inosine monophosphate (IMP) forms, which branches into adenosine monophosphate (AMP) and guanosine monophosphate (GMP).

Table 1: Key Enzymes in De Novo Ribosylpurine Synthesis

Salvage Pathway Mechanisms

Salvage pathways recycle free purine bases by attaching them to PRPP via phosphoribosyltransferases. Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) catalyzes this compound formation from hypoxanthine or guanine, with a 3.3-fold rate increase observed during S-phase. This pathway conserves energy compared to de novo synthesis but requires exogenous purine sources.

Chemical Synthesis Strategies

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Automated SPPS protocols, typically used for peptides, have been modified for nucleoside synthesis. Using 9-fluorenylmethyloxycarbonyl (Fmoc)-protected ribose derivatives, researchers sequentially couple purine bases to resin-bound ribose. A study achieved 85% yield for 9-ribosyladenine by optimizing coupling agents (HBTU/HOBt) and deprotection conditions (20% piperidine/DMF).

Table 2: Chemical Synthesis Conditions for this compound Derivatives

Gold(I)-Mediated Thioglycoside Formation

Recent advances utilize gold(I) complexes to synthesize thiolated this compound derivatives with anticancer properties. A 2022 protocol reacts chlorotriorganophosphane gold(I) precursors with thiopurines in ethanol/KOH, achieving 70–90% yields for complexes like [(Ph3P)Au(9-ribosyl-6-thiopurine)]. These compounds exhibit IC50 values of 0.3–5.0 μM against multidrug-resistant cancers.

Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) resolves this compound from impurities with 99.5% purity. Retention times correlate with hydrophobicity: adenine derivatives elute at 12.3 min vs. guanine at 14.7 min.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectra confirm β-ribosyl configuration via characteristic anomeric proton doublets (δ 5.9–6.1 ppm, J = 4–6 Hz). 31P NMR detects PRPP intermediates at δ -10 to -12 ppm during enzymatic synthesis.

Industrial and Therapeutic Applications

Q & A

Q. What methodologies are recommended for characterizing the purity and structural identity of Ribosylpurine in synthetic preparations?

To ensure accurate characterization, employ a combination of analytical techniques:

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% as per standard protocols) and confirm retention time consistency .

- Nuclear Magnetic Resonance (NMR) : Analyze H and C spectra to verify glycosidic bond formation and ribose moiety configuration .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, especially for novel derivatives .

- Mass Spectrometry (MS) : Validate molecular weight (252.23 g/mol) and fragmentation patterns . Note: For known compounds, cross-reference spectral data with literature; for new derivatives, provide full characterization in the main text or supplementary materials .

Q. How should researchers design experiments to synthesize this compound with high reproducibility?

- Solvent Selection : Use anhydrous DMSO or methanol for solubility optimization, as this compound is soluble in these solvents .

- Reaction Monitoring : Employ thin-layer chromatography (TLC) or in-situ NMR to track glycosylation reactions.

- Purification : Utilize column chromatography with silica gel or reverse-phase HPLC to isolate the product from byproducts .

- Documentation : Follow journal guidelines to detail synthesis steps, including temperature, reaction time, and catalyst concentrations, ensuring replicability .

Q. Which analytical techniques are suitable for quantifying this compound in biological matrices?

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Achieve high sensitivity for trace-level detection in plasma or tissue homogenates .

- UV-Vis Spectroscopy : Measure absorbance at 260 nm (characteristic of purine derivatives) with calibration curves for concentration determination .

- Enzymatic Assays : Use adenosine deaminase inhibition studies to assess this compound’s biochemical activity .

Advanced Research Questions

Q. How can researchers address contradictory data regarding this compound’s stability under varying physiological conditions?

- Variable Testing : Systematically assess stability across pH (4–9), temperature (4–37°C), and enzymatic environments (e.g., serum nucleases) .

- Kinetic Studies : Perform time-course HPLC analyses to quantify degradation products and calculate half-life .

- Replication : Repeat experiments in triplicate and use statistical models (e.g., ANOVA) to identify outliers or batch effects .

- Cross-Validation : Compare findings with prior studies, highlighting methodological differences (e.g., buffer composition) as potential sources of contradiction .

Q. What strategies are effective for integrating this compound into structure-activity relationship (SAR) studies for antiviral drug design?

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict this compound’s binding affinity to viral polymerases .

- Derivatization : Synthesize analogs with modifications at the purine base or ribose moiety (e.g., 2'-fluorination) to enhance metabolic stability .

- Biological Assays : Test analogs in cell-based antiviral assays (e.g., plaque reduction) and correlate activity with structural features .

- Data Integration : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize analogs for further development .

Q. How should researchers formulate hypotheses to explore this compound’s role in epigenetic modulation?

- Literature Gap Analysis : Identify underexplored mechanisms (e.g., histone modification vs. DNA methylation) through systematic reviews .

- PICO Framework : Define Population (specific cell lines), Intervention (this compound dosage), Comparison (untreated controls), and Outcomes (gene expression changes) .

- Experimental Controls : Include positive controls (e.g., 5-azacytidine) and negative controls (vehicle-only treatments) to validate epigenetic effects .

- Multi-Omics Approaches : Combine RNA-seq, ChIP-seq, and methylome profiling to dissect mechanistic pathways .

Methodological Considerations

- Replicability : Adhere to NIH guidelines for preclinical studies, including detailed descriptions of experimental conditions (e.g., cell culture media, animal strains) .

- Data Presentation : Use SI units and ensure tables/figures are self-explanatory with clear footnotes (e.g., "Figure 1: HPLC chromatogram of this compound") .

- Ethical Compliance : For biological studies, obtain institutional approvals and disclose conflicts of interest in the acknowledgments section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.